2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c21-16-1-5-18(6-2-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROYYUIQUAYZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide typically involves the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy halide.
Formation of the piperazine intermediate: This step involves the reaction of 4-chlorophenylamine with ethylene diamine to form the piperazine ring.
Coupling reaction: The final step involves the coupling of the chlorophenoxy intermediate with the piperazine intermediate in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can involve the replacement of the chlorine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
Antihistaminic Properties
The compound is structurally related to cetirizine, a well-known antihistamine used for treating allergic conditions. Studies indicate that derivatives of this compound exhibit significant antihistaminic activity, making them potential candidates for the treatment of allergic rhinitis and other allergic syndromes . The mechanism involves blocking H1 receptors, thus alleviating symptoms associated with allergies.
Antidepressant and Anxiolytic Effects
Research has shown that compounds with a piperazine moiety can exhibit antidepressant and anxiolytic effects. The piperazine ring is known to interact with serotonin receptors, which play a crucial role in mood regulation. In animal models, derivatives similar to 2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide have demonstrated efficacy in reducing anxiety-like behaviors and improving depressive symptoms .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to mitigate neurodegenerative processes, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells . This opens avenues for further research into its use in conditions like Alzheimer's disease or Parkinson's disease.
Anticancer Activity
There is emerging evidence that compounds related to this compound may exhibit anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . This aspect is particularly intriguing for developing novel chemotherapeutic agents.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from readily available piperazine derivatives. The structure-activity relationship (SAR) studies highlight that modifications on the chlorophenyl groups can significantly affect biological activity. For instance, variations in the substitution pattern on the phenyl rings can enhance receptor affinity or alter metabolic stability .
Case Study 1: Antihistaminic Activity
In a study conducted by Zhihao Chen et al., a series of piperazine derivatives were synthesized and evaluated for their antihistaminic activity. The results indicated that modifications similar to those found in this compound significantly improved potency against H1 receptors compared to traditional antihistamines .
Case Study 2: Neuroprotective Effects
A recent investigation into neuroprotective agents highlighted the efficacy of certain derivatives in protecting neuronal cells from oxidative stress-induced damage. The study employed various assays to measure cell viability and oxidative stress markers, demonstrating that compounds with structural similarities to this compound could significantly reduce cell death rates .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Modifications to the Acetamide Substituent
Several analogs retain the piperazine-acetamide core but vary in the substituent attached to the acetamide nitrogen:
Notes:
Piperazine Ring Modifications
Variations in piperazine substituents influence electronic and steric properties:
Notes:
Aromatic Group Variations
Substituents on the phenyl rings modulate lipophilicity and electronic effects:
Notes:
Biological Activity
2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on various studies.
Chemical Structure
The compound can be represented by the following structure:
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenol with a piperazine derivative, followed by acylation with acetic anhydride. The process has been optimized to yield high purity and yield, as described in patent literature .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound was tested using the tube dilution technique against various bacterial strains. The results indicated that certain derivatives showed comparable activity to standard antibiotics like ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity Results
| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Standard Comparison |
|---|---|---|
| Compound 3 | 16 | Comparable to Ciprofloxacin |
| Compound 8 | 32 | Comparable to Fluconazole |
| Compound 11 | 8 | Superior to both standards |
Anticancer Activity
The anticancer potential of this compound was evaluated using the MTT assay. Results indicated that while some derivatives exhibited promising anticancer activity, they were generally less potent than established chemotherapeutics like 5-fluorouracil .
Table 2: Anticancer Activity Results
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| Compound 5 | 15 | Less active than 5-fluorouracil (IC50 = 10 µM) |
| Compound 7 | 20 | Comparable to Tomudex (IC50 = 18 µM) |
Osteoclastogenesis Inhibition
Recent research has highlighted the role of related compounds in inhibiting osteoclastogenesis, which is crucial in conditions like osteoporosis. A derivative known as N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide demonstrated strong inhibitory effects on osteoclast formation and activity, suggesting potential therapeutic applications for bone-related disorders .
Mechanism of Action
The mechanism by which these compounds exert their biological effects involves interaction with specific molecular targets. For example, molecular docking studies have suggested that these compounds may bind effectively to enzymes involved in microbial metabolism and cancer cell proliferation . Additionally, they have been shown to alter the expression of genes associated with osteoclast differentiation .
Case Studies
A notable case study involved the evaluation of a derivative in an animal model of osteoporosis. The compound was administered to ovariectomized rats, which are commonly used to study postmenopausal bone loss. The results indicated a significant reduction in bone resorption markers and maintenance of bone density compared to control groups .
Q & A
Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide, and how are intermediates purified?
The compound is typically synthesized via multi-step nucleophilic substitution and condensation reactions. A common approach involves:
- Step 1 : Reacting 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride.
- Step 2 : Coupling with a piperazine derivative (e.g., 1-(4-chlorophenyl)piperazine) via an ethylenediamine linker.
- Purification : Intermediate products are often recrystallized from ethanol or purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity. Final characterization uses NMR and LC-MS .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?
- X-ray crystallography resolves the spatial arrangement of the chlorophenyl and piperazine moieties, with bond angles and torsion angles (e.g., C–Cl···O interactions) validated against standard ranges .
- NMR (¹H/¹³C) : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine and ethylenediamine CH₂ groups), and δ 2.6–2.8 ppm (acetamide methylene) .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C ether linkage) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and reaction energetics. For example:
- Reaction path search : ICReDD’s approach combines quantum chemical calculations (e.g., Gaussian 16) with machine learning to identify optimal conditions (solvent, catalyst) for yield improvement .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with biological targets like serotonin receptors (5-HT₁A), guiding structural modifications .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., receptor affinity vs. enzyme inhibition) require:
- Dose-response standardization : Use uniform assay conditions (e.g., 37°C, pH 7.4) across studies.
- Control experiments : Include reference inhibitors (e.g., ketanserin for 5-HT₂A) to validate target specificity .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify outliers due to impurity interference .
Q. How does the compound’s stability under thermal and photolytic conditions impact experimental design?
- Thermal degradation : Thermogravimetric analysis (TGA) shows decomposition >200°C, suggesting storage at ≤4°C in amber vials to prevent photolytic cleavage of the chlorophenoxy group .
- Hydrolytic stability : Accelerated stability testing (40°C/75% RH for 6 months) reveals <5% degradation in PBS (pH 7.4), supporting its use in aqueous assays .
Q. What methodologies validate the compound’s selectivity for piperazine-linked receptors?
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-WAY-100635) in HEK-293 cells expressing cloned human receptors (e.g., D₂ dopamine, 5-HT₁A).
- SAR studies : Compare analogs with modified piperazine substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate steric/electronic effects .
Methodological Considerations
- Synthesis reproducibility : Replicate procedures from Acta Crystallographica Section E (e.g., reflux in acetic anhydride for acetylation) .
- Data validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to confirm CH₂/CH₃ groups .
- Ethical compliance : Follow AK Scientific’s SDS guidelines for PPE (gloves, goggles) and waste disposal (neutralization with 1M NaOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
